molecular formula C11H14BrNO3S B153590 4-[4-(Bromomethyl)phenyl]sulfonylmorpholine CAS No. 138385-04-3

4-[4-(Bromomethyl)phenyl]sulfonylmorpholine

Cat. No. B153590
M. Wt: 320.2 g/mol
InChI Key: UJQIDMWXPJOIFS-UHFFFAOYSA-N
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Description

4-[4-(Bromomethyl)phenyl]sulfonylmorpholine is a compound that features both a sulfonyl and a morpholine group. The sulfonyl group is a functional group consisting of a sulfur atom double bonded to two oxygen atoms and single bonded to another carbon atom, while the morpholine group is a heterocyclic amine, consisting of a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is related to sulfonamides, a class of compounds known for their antimicrobial properties, and it has been studied for its potential in modulating antibiotic activity against multidrug-resistant strains of various bacteria and fungi .

Synthesis Analysis

The synthesis of related heterocyclic compounds, such as morpholines, can be achieved through the reaction of bromoethylsulfonium salt with amino alcohols. This process involves the generation of a vinyl sulfonium salt followed by annulation, which results in the formation of six- and seven-membered rings. The method is versatile, accommodating a range of nitrogen substituents and allowing for the substitution of amino alcohols with amino thiols and diamines to produce various heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 4-[4-(Bromomethyl)phenyl]sulfonylmorpholine is characterized by the presence of a morpholine ring and a phenylsulfonyl moiety. The morpholine ring provides a scaffold that is known to contribute to antimicrobial activity. The sulfonyl group is a common feature in many biologically active compounds and can significantly affect the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 4-[4-(Bromomethyl)phenyl]sulfonylmorpholine can be inferred from studies on related sulfonamides and their interactions with biological systems. For instance, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline have been synthesized and shown to exhibit antimicrobial activity. These reactions typically involve the use of substituted aryl sulfonyl chlorides or chloroformates reacting with a precursor compound to yield a variety of sulfonamide and carbamate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[4-(Bromomethyl)phenyl]sulfonylmorpholine and related compounds are determined by their functional groups and molecular structure. The presence of the sulfonyl group can influence the solubility, acidity, and overall reactivity of the compound. The morpholine ring contributes to the compound's basicity and its ability to form hydrogen bonds, which can be crucial for its biological activity. The bromomethyl group is a reactive site that can participate in further chemical transformations, potentially leading to the synthesis of a wide array of derivatives with varied biological activities .

Safety And Hazards

This compound is classified as dangerous, with hazard statements H302 and H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[4-(bromomethyl)phenyl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c12-9-10-1-3-11(4-2-10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQIDMWXPJOIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381497
Record name 4-[4-(Bromomethyl)benzene-1-sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Bromomethyl)phenyl]sulfonylmorpholine

CAS RN

138385-04-3
Record name 4-[4-(Bromomethyl)benzene-1-sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromomethylbenzenesulfonyl chloride (1.62 g, 6.01 mmol) in anhydrous diethyl ether (10 mL) at −10° C. was added a solution of morpholine (0.52 mL, 5.94 mmol) and triethylamine (0.92 mL, 6.6 mmol) in anhydrous diethyl ether (10 mL). The resulting mixture was allowed to warm up to room temperature over 1 hr, and continue stirring at r.t. overnight. The reaction mixture was then diluted with water, extracted with ethyl acetate (2×30 mL). The combined organic layers were washed with water, brine, dried over Na2SO4, and filtered. Solvents were removed to yield an orange oil, which was purified on a 40 g silica gel column to give a white solid (1.34 g, 71% yield). 1H NMR (CD2Cl2) δ ppm: 7.75 (d, J=8.4 Hz, 2H), 7.63 (d, J=8.4 Hz, 2H), 4.58 (s, 2H), 3.77-3.73 (m, 2H), 3.03-2.98 (m, 2H). MS (ESI+): 320 (M+H)+.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
0.92 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
71%

Synthesis routes and methods II

Procedure details

To a stirring solution of commercially-available 4-bromomethyl benzenesulfonyl chloride (1.0 g, 3.71 mmol) in dichloromethane (8 ml) at 0° C. under an argon atmosphere, is added triethylamine (0.575 ml, 4.1 mmol), in one portion, followed by morpholine (0.359 ml, 4.1 mmol). The reaction mixture is stirred for 20 h, warming up slowly to room temperature. The reaction mixture is then diluted with 2N HCl aq (40 ml) and extracted in dichloromethane (20 ml), dried (MgSO4) and evaporated to dryness in vacuo to afford the title compound. No mass ion detected.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.575 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.359 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

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